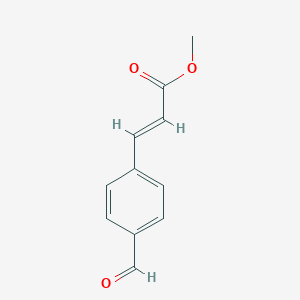

Methyl 3-(4-formylphenyl)acrylate

Beschreibung

The exact mass of the compound Methyl 3-(4-formylphenyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(4-formylphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-formylphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58045-41-3 | |

| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate, a member of the cinnamic acid derivative family, is a bifunctional molecule featuring both a reactive acrylate group and a formyl substituent on the phenyl ring. Cinnamic acid and its derivatives are a versatile class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development for their broad range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Methyl 3-(4-formylphenyl)acrylate, designed to support professionals in research and drug development.

Chemical and Physical Properties

(E)-Methyl 3-(4-formylphenyl)acrylate is typically a faint yellow or white solid at room temperature.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.20 g/mol | [2] |

| CAS Number | 58045-41-3 ((E)-isomer) | [4] |

| Appearance | Faint yellow to white solid | [2] |

| Melting Point | 79-84 °C | [2][4] |

| Boiling Point | 334.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.173 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

| Storage | Store at 2-8°C under an inert atmosphere | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 3-(4-formylphenyl)acrylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| OCH₃ | 3.82 | s | - | [2] |

| C=CH (α) | 6.55 | d | 16.0 | [2] |

| Ar-H (ortho to acrylate) | 7.67 | d | 8.0 | [2] |

| C=CH (β) | 7.72 | d | 16.4 | [2] |

| Ar-H (ortho to formyl) | 7.89 | d | 8.0 | [2] |

| CHO | 10.02 | s | - | [2] |

Note: Spectrum recorded in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | ~52 |

| C=C (α) | ~120 |

| Aromatic CH | ~128-131 |

| Aromatic C-C=C | ~132 |

| Aromatic C-CHO | ~135 |

| C=C (β) | ~144 |

| C=O (ester) | ~167 |

| C=O (aldehyde) | ~191 |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(4-formylphenyl)acrylate is expected to show characteristic absorption bands for its functional groups.[6]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100-3000 |

| C-H (alkene) | ~3050-3000 |

| C-H (aldehyde) | ~2850, ~2750 |

| C=O (aldehyde) | ~1700 |

| C=O (α,β-unsaturated ester) | ~1720-1715 |

| C=C (alkene) | ~1640 |

| C=C (aromatic) | ~1600, ~1450 |

| C-O (ester) | ~1300-1000 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

| Ion | Calculated m/z | Found m/z | Reference(s) |

| [M+H]⁺ | 191.0708 | 191.0703 | [2] |

Experimental Protocols

The synthesis of Methyl 3-(4-formylphenyl)acrylate can be achieved through several established synthetic routes, most notably the Heck reaction and the Horner-Wadsworth-Emmons reaction.

Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an alkene.[7][8][9]

Reaction: 4-Bromobenzaldehyde + Methyl acrylate → (E)-Methyl 3-(4-formylphenyl)acrylate

Materials:

-

4-Bromobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To an oven-dried flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

-

Add N,N-Dimethylformamide (5 mL) and triethylamine (1.5 mmol).

-

Add methyl acrylate (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Heck Reaction Workflow

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions, typically favoring the (E)-isomer.[10][11][12]

Reaction: Terephthalaldehyde + Triethyl phosphonoacetate → (E)-Methyl 3-(4-formylphenyl)acrylate

Materials:

-

Terephthalaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of terephthalaldehyde (1.0 mmol) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

HWE Reaction Workflow

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of Methyl 3-(4-formylphenyl)acrylate is not available in the reviewed literature, the extensive research on cinnamic acid derivatives provides a strong basis for predicting its potential pharmacological relevance. These compounds are known to possess a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][13]

Potential Anti-inflammatory Activity

Cinnamic acid derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14]

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, potentially by preventing IκB degradation.[15]

Potential Inhibition of NF-κB Pathway

MAPK Signaling Pathway: The MAPK signaling cascades are involved in various cellular processes, including inflammation. Cinnamic acid derivatives have been shown to interfere with MAPK signaling, which could contribute to their anti-inflammatory effects.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]

- 17. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(4-formylphenyl)acrylate (CAS 58045-41-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(4-formylphenyl)acrylate, a versatile organic intermediate with significant potential in synthetic chemistry and drug discovery. This document outlines its physicochemical properties, detailed synthetic protocols, spectroscopic data, and potential applications in medicinal chemistry.

Core Data Presentation

A summary of the key quantitative data for Methyl 3-(4-formylphenyl)acrylate is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 58045-41-3 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 82-84 °C | [3] |

| Purity | >95% |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 191.5, 166.8, 142.5, 139.5, 135.8, 130.3, 128.6, 122.5, 52.2 | [3] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₁₁H₁₀O₃Na]⁺: 213.0522; Found: 213.0521 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of Methyl 3-(4-formylphenyl)acrylate are provided below. Two primary synthetic routes are described: the Palladium-catalyzed Heck reaction and the Wittig reaction.

Synthesis via Palladium-Catalyzed Oxidative Heck Reaction

This method provides a direct route to the target compound from commercially available starting materials.

Experimental Workflow:

Caption: Workflow for the Heck Reaction Synthesis.

Materials:

-

4-Formylphenylboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Oxidant (e.g., benzoquinone)

-

Solvent (e.g., DMF or acetonitrile)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a reaction vessel, add 4-formylphenylboronic acid, methyl acrylate, palladium(II) acetate, and an appropriate oxidant.

-

Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 3-(4-formylphenyl)acrylate.

Synthesis via Wittig Reaction

The Wittig reaction offers a classic and reliable method for the formation of the alkene moiety.

Experimental Workflow:

Caption: Workflow for the Wittig Reaction Synthesis.

Materials:

-

Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

4-Formylbenzaldehyde

-

Anhydrous solvent (e.g., THF, DCM)

-

Base (if starting from the phosphonium salt, e.g., n-BuLi, NaH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate in an anhydrous solvent.

-

To this solution, add 4-formylbenzaldehyde dissolved in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product. The by-product, triphenylphosphine oxide, can also be removed by crystallization.

Applications in Drug Development

Methyl 3-(4-formylphenyl)acrylate is a cinnamic acid derivative. This class of compounds is of significant interest to the pharmaceutical industry due to a wide range of biological activities.[4][5]

Potential as a Scaffold for Kinase Inhibitors

Cinnamic acid and its derivatives have been identified as promising scaffolds for the development of inhibitors of oncogenic protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. The structural features of Methyl 3-(4-formylphenyl)acrylate, including the phenyl ring and the α,β-unsaturated ester, provide a foundation for the design of novel kinase inhibitors. The formyl group offers a reactive handle for further chemical modifications to optimize binding affinity and selectivity for specific kinase targets.

Signaling Pathway Context:

Caption: Potential Inhibition of a Kinase Pathway.

Intermediate for the Synthesis of Bioactive Molecules

The aldehyde functionality of Methyl 3-(4-formylphenyl)acrylate makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as stilbenes and other poly-aromatic structures.[6] Stilbene derivatives are known to possess a broad spectrum of biological activities, including anticancer and antioxidant properties.

Antioxidant and Anti-inflammatory Potential

Cinnamic acid derivatives are recognized for their antioxidant and anti-inflammatory properties.[5][7][8] They can act as scavengers of reactive oxygen species and may inhibit enzymes involved in the inflammatory response. Further investigation into Methyl 3-(4-formylphenyl)acrylate and its derivatives could reveal their potential in treating conditions associated with oxidative stress and inflammation.

Conclusion

Methyl 3-(4-formylphenyl)acrylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an attractive starting material for the development of novel therapeutic agents. The established biological activities of the broader class of cinnamic acid derivatives provide a strong rationale for the further exploration of this compound and its analogues in drug discovery programs.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate in organic synthesis. This document details the key analytical data, including 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis.

Spectroscopic Data

The structural confirmation of Methyl 3-(4-formylphenyl)acrylate is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (400 MHz, CDCl3): The proton NMR spectrum reveals the characteristic signals for the acrylate and formylphenyl moieties. The data is summarized in Table 1.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.02 | s | - | 1H | -CHO |

| 7.89 | d | 8.0 | 2H | Ar-H |

| 7.72 | d | 16.4 | 1H | =CH-Ar |

| 7.67 | d | 8.0 | 2H | Ar-H |

| 6.55 | d | 16.0 | 1H | =CH-COOCH3 |

| 3.82 | s | - | 3H | -OCH3 |

13C NMR (100 MHz, CDCl3): The carbon NMR spectrum provides further confirmation of the molecular structure, with key chemical shifts detailed in Table 2.

| Chemical Shift (δ, ppm) | Assignment |

| 191.5 | -CHO |

| 166.8 | C=O |

| 142.7 | =C H-Ar |

| 139.8 | Ar-C |

| 135.8 | Ar-C |

| 130.3 | Ar-CH |

| 128.8 | Ar-CH |

| 121.2 | =C H-COOCH3 |

| 52.2 | -OCH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands for Methyl 3-(4-formylphenyl)acrylate are presented in Table 3. The spectrum is dominated by the strong stretching vibrations of the carbonyl groups from the ester and aldehyde functionalities.

| Wavenumber (cm-1) | Assignment |

| ~1720 | C=O stretch (ester) |

| ~1700 | C=O stretch (aldehyde) |

| ~1640 | C=C stretch (alkene) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1200, ~1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For Methyl 3-(4-formylphenyl)acrylate (C11H10O3), the expected molecular weight is approximately 190.06 g/mol .

| m/z | Assignment |

| 190 | [M]+ |

| 159 | [M - OCH3]+ |

| 131 | [M - COOCH3]+ |

| 103 | [C7H7O]+ |

Experimental Protocols

Two common and effective methods for the synthesis of Methyl 3-(4-formylphenyl)acrylate are the Heck reaction and the Wittig reaction. Detailed protocols for both are provided below.

Synthesis via Palladium-Catalyzed Heck Reaction

This method involves the cross-coupling of an aryl halide or boronic acid with an alkene, catalyzed by a palladium complex. The following is a representative protocol for a ligand and base-free oxidative Heck reaction.

Materials:

-

4-Formylphenylboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)2 (5 mol%), TEMPO (0.2 mmol), and K2CO3 (2.0 mmol).

-

Add DMF (5 mL) to the flask and stir the mixture at 80 °C for 12 hours under an air atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield (E)-methyl 3-(4-formylphenyl)acrylate as a yellow solid.[1]

Heck Reaction Workflow

Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route to α,β-unsaturated esters by reacting an aldehyde with a stabilized phosphorus ylide.

Materials:

-

4-Formylbenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-formylbenzaldehyde (1.0 mmol) in DCM (10 mL).

-

Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford (E)-methyl 3-(4-formylphenyl)acrylate.

References

A Comprehensive Technical Guide to Methyl 3-(4-formylphenyl)acrylate

This guide provides an in-depth overview of Methyl 3-(4-formylphenyl)acrylate, a significant organic compound utilized in various research and development sectors. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and illustrates its role in chemical synthesis through a logical workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of Methyl 3-(4-formylphenyl)acrylate

Methyl 3-(4-formylphenyl)acrylate, also known as (E)-Methyl 3-(4-formylphenyl)acrylate, is a key intermediate in organic synthesis. Its chemical characteristics are fundamental to its application in the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [1][3] |

| Appearance | Faint yellow powder | [1] |

| Purity | 95% | [1][3] |

| CAS Number | 58045-41-3 | [1] |

Experimental Protocols

The synthesis of Methyl 3-(4-formylphenyl)acrylate is a standard procedure in organic chemistry labs. The following section details a common method for its preparation.

Synthesis of Methyl 3-(4-formylphenyl)acrylate via Heck Coupling

Objective: To synthesize Methyl 3-(4-formylphenyl)acrylate from 4-bromobenzaldehyde and methyl acrylate.

Materials:

-

4-bromobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 4-bromobenzaldehyde (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq) is prepared in a round-bottom flask.

-

Acetonitrile (5 mL/mmol of 4-bromobenzaldehyde) and triethylamine (2.0 eq) are added to the flask.

-

The resulting mixture is heated to reflux (approximately 80-90 °C) and stirred under a nitrogen atmosphere for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane.

-

The organic phase is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure Methyl 3-(4-formylphenyl)acrylate.

Expected Outcome: The final product is typically a faint yellow powder. The purity can be assessed by NMR spectroscopy and mass spectrometry.

Logical Workflow and Applications

Methyl 3-(4-formylphenyl)acrylate serves as a versatile building block in the synthesis of various target molecules due to its reactive aldehyde and acrylate functionalities. The following diagram illustrates a typical synthetic workflow starting from this compound.

References

An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-formylphenyl)acrylate, a member of the cinnamic acid ester family, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive α,β-unsaturated ester and an aromatic aldehyde, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, with a focus on experimental details and data.

Chemical Properties and Data

The fundamental physicochemical properties of (E)-Methyl 3-(4-formylphenyl)acrylate are summarized in the table below. It is important to note that some variations in reported physical properties such as melting and boiling points exist in the literature, which can be attributed to differences in purity and measurement conditions.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | [1][2] |

| Synonyms | (E)-Methyl 3-(4-formylphenyl)acrylate, Methyl (E)-p-formylcinnamate | [3] |

| CAS Number | 58045-41-3 | [3] |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.20 g/mol | |

| Physical Form | Faint yellow powder or solid | |

| Melting Point | 79-82 °C | [3] |

| Boiling Point | 334.1±25.0 °C (Predicted) | |

| Purity | Typically >95% |

Synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate

The synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate can be effectively achieved through two primary and well-established synthetic methodologies in organic chemistry: the Wittig reaction and the Heck reaction. Both methods offer reliable routes to the desired α,β-unsaturated ester with high stereoselectivity for the E-isomer.

Experimental Protocol 1: The Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate, a stabilized ylide derived from a haloacetate is reacted with terephthalaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-alkene.

Reaction Scheme:

Caption: General workflow for the Wittig synthesis.

Materials:

-

Terephthalaldehyde

-

Methyl bromoacetate

-

Triphenylphosphine

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add methyl bromoacetate to the solution. Stir the mixture at room temperature until a white precipitate of the phosphonium salt is formed. To this suspension, carefully add a base (e.g., sodium hydride) portion-wise at 0 °C to generate the ylide. The characteristic orange-red color of the ylide should appear.

-

Wittig Reaction: In a separate flask, dissolve terephthalaldehyde in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (E)-Methyl 3-(4-formylphenyl)acrylate.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] To synthesize (E)-Methyl 3-(4-formylphenyl)acrylate, 4-bromobenzaldehyde is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction typically yields the trans-substituted alkene with high selectivity.

Reaction Scheme:

Caption: Key components of the Heck reaction synthesis.

Materials:

-

4-Bromobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

-

A phosphine ligand (e.g., triphenylphosphine), if required

-

A base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-bromobenzaldehyde, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if used), and a base (e.g., triethylamine). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Addition of Reactants: Add anhydrous solvent (e.g., DMF) and methyl acrylate to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

(E)-Methyl 3-(4-formylphenyl)acrylate belongs to the broader class of cinnamic acid derivatives and chalcones, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4] The α,β-unsaturated carbonyl moiety in these compounds can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can lead to potent and irreversible inhibition.[5]

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent anticancer activities of cinnamic acid derivatives and chalcones.[5][6] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis by modulating key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[6] The formyl group on the phenyl ring of (E)-Methyl 3-(4-formylphenyl)acrylate provides a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance potency, selectivity, and pharmacokinetic properties.[7]

A hypothetical signaling pathway that could be targeted by derivatives of (E)-Methyl 3-(4-formylphenyl)acrylate is the inhibition of a protein kinase involved in cell proliferation.

Caption: Potential inhibition of a kinase cascade.

Antimicrobial and Anti-inflammatory Activities

Cinnamic acid esters have also been investigated for their antimicrobial and anti-inflammatory properties.[3] The structure-activity relationships of these compounds suggest that the substitution pattern on the phenyl ring significantly influences their biological activity.[8][9] The aldehyde functionality of (E)-Methyl 3-(4-formylphenyl)acrylate can be readily converted to other functional groups, such as oximes, hydrazones, or Schiff bases, to explore their potential as novel antimicrobial or anti-inflammatory agents.

Conclusion

(E)-Methyl 3-(4-formylphenyl)acrylate is a valuable and versatile chemical entity with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of new therapeutic agents. The synthetic routes to this compound are well-established, and its chemical functionalities offer numerous possibilities for derivatization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in these fields.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-(4-formylphenyl)acrylate (also known as methyl 4-formylcinnamate) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility characteristics and presenting a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Introduction to Methyl 3-(4-formylphenyl)acrylate

Methyl 3-(4-formylphenyl)acrylate is a bifunctional organic molecule incorporating both an acrylate and a benzaldehyde moiety. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and materials for organic electronics. Understanding its solubility is a critical first step in reaction engineering, purification, and formulation development.

Solubility of Methyl 3-(4-formylphenyl)acrylate: A Qualitative Summary

Published data on the quantitative solubility of methyl 3-(4-formylphenyl)acrylate is scarce. However, various sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Dichloromethane | Moderately Soluble[1] |

| Ethanol | Moderately Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Insoluble |

Table 1: Qualitative Solubility of Methyl 3-(4-formylphenyl)acrylate in Various Solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method, which is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent. This can be followed by either gravimetric or spectroscopic analysis to quantify the dissolved solute.

Materials and Equipment

-

Solute: Methyl 3-(4-formylphenyl)acrylate (high purity)

-

Solvents: A range of organic solvents of interest (analytical grade)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

-

Experimental Workflow

The general workflow for determining the solubility of methyl 3-(4-formylphenyl)acrylate is depicted in the following diagram.

Figure 1: General workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 3-(4-formylphenyl)acrylate to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.

-

Quantification of Dissolved Solute

-

Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent and the thermal stability of methyl 3-(4-formylphenyl)acrylate should be considered.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the vial in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial + residue) - Weight of empty vial] / Volume of filtered solution (mL) * 100

-

Standard Curve Preparation: Prepare a series of standard solutions of methyl 3-(4-formylphenyl)acrylate of known concentrations in the solvent of interest.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analysis:

-

UV-Vis: Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for methyl 3-(4-formylphenyl)acrylate.

-

HPLC: Inject the standard solutions and the diluted sample into the HPLC system and record the peak areas.

-

-

Calculation:

-

Plot a standard curve of absorbance or peak area versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Conclusion

References

An In-depth Technical Guide to the Physical Appearance and Stability of Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(4-formylphenyl)acrylate, with a focus on its appearance, stability, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound as a key intermediate.

Physical and Chemical Properties

Methyl 3-(4-formylphenyl)acrylate, also known as Methyl (E)-3-(4-formylphenyl)prop-2-enoate, is an organic compound that serves as a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a methyl acrylate moiety, allows for a wide range of chemical transformations.

Physical Appearance

(E)-Methyl 3-(4-formylphenyl)acrylate is a solid at room temperature. Its appearance is consistently reported as a pale yellow or white to yellow solid.[1][2]

Physicochemical Data

The key physicochemical properties of Methyl 3-(4-formylphenyl)acrylate are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [3] |

| Molecular Weight | 190.2 g/mol | [3] |

| Melting Point | 79-84 °C | [1][2] |

| Boiling Point | 255-256 °C (predicted); 334.1 ± 25.0 °C (predicted) | [4] |

| Density | 1.15 g/cm³ (predicted) | [4] |

| Appearance | Pale yellow to white solid | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |

Stability Profile

The compound is reported to be stable at room temperature.[4] However, decomposition may occur upon exposure to heat or oxygen.[4]

Thermal Stability

Given its melting point of 79-84 °C, significant thermal decomposition is expected at temperatures well above this range. Aromatic aldehydes can undergo oxidation upon heating in the presence of air. The acrylate moiety can be susceptible to polymerization at elevated temperatures. For instance, the parent compound, methyl cinnamate, when heated to decomposition, emits acrid smoke and irritating fumes.[6]

Hydrolytic Stability

The ester group in Methyl 3-(4-formylphenyl)acrylate can be susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(4-formylphenyl)acrylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions. Studies on homologous esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol and carboxylic acid moieties.[7]

Photostability

Cinnamate esters are known to undergo trans-cis photoisomerization upon exposure to UV radiation.[1] This photochemical process can alter the compound's physical properties and reactivity. The presence of the formyl group on the phenyl ring may influence the photostability of the molecule.

Oxidative Stability

The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The presence of an unsaturated acrylate system can also be a site for oxidative degradation. Studies on cinnamaldehyde have shown that it is unstable in the presence of oxygen, leading to the formation of peroxides which can then initiate further decomposition.[8]

A logical workflow for assessing the stability of Methyl 3-(4-formylphenyl)acrylate would involve subjecting the compound to various stress conditions and analyzing for degradation products.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of Methyl 3-(4-formylphenyl)acrylate to ensure reproducibility and high purity of the final product.

Synthesis Protocols

Two common methods for the synthesis of this and similar compounds are the Heck reaction and the Wittig reaction.

This protocol is adapted from a reported ligand and base-free Pd-catalyzed oxidative Heck reaction.[2]

Materials:

-

4-Formylphenylboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and heat plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.0 eq), methyl acrylate (1.2 eq), and Pd(OAc)₂ (5 mol%).

-

Add DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (E)-methyl 3-(4-formylphenyl)acrylate as a yellow solid.[2]

The Wittig reaction provides an alternative route to form the carbon-carbon double bond.[9]

Materials:

-

4-Formylbenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Silica gel for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Dissolve 4-formylbenzaldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired product and triphenylphosphine oxide as a byproduct.

-

Purify the crude mixture by column chromatography on silica gel to separate the product from the triphenylphosphine oxide.

Characterization Protocols

Accurate characterization is crucial to confirm the identity and purity of the synthesized Methyl 3-(4-formylphenyl)acrylate.

¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

10.02 (s, 1H, -CHO)

-

7.89 (d, J = 8.0 Hz, 2H, Ar-H)

-

7.72 (d, J = 16.4 Hz, 1H, vinylic-H)

-

7.67 (d, J = 8.0 Hz, 2H, Ar-H)

-

6.55 (d, J = 16.0 Hz, 1H, vinylic-H)

-

3.82 (s, 3H, -OCH₃)[2]

-

¹³C NMR:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Expected Chemical Shifts: Characteristic signals for the carbonyls (aldehyde and ester), aromatic carbons, vinylic carbons, and the methoxy carbon are expected.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode is suitable.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Expected Result: The analysis should confirm the molecular weight of the compound. The calculated exact mass for [C₁₁H₁₀O₃ + H]⁺ is 191.0708.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions.

This diagram illustrates the primary potential degradation routes:

-

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol.

-

Photolysis: UV light can induce isomerization of the trans-double bond to the cis-isomer or initiate polymerization.

Conclusion

Methyl 3-(4-formylphenyl)acrylate is a versatile chemical intermediate with a well-defined physical appearance. While it is stable under recommended storage conditions, its stability can be compromised by heat, light, oxygen, and non-neutral pH conditions due to its aldehyde and acrylate functionalities. The experimental protocols provided herein for its synthesis and characterization offer a foundation for its reliable preparation and quality control. For critical applications, it is recommended that researchers perform stability studies under their specific experimental conditions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 3-(4-formylphenyl)acrylate , 95% , 7560-50-1 - CookeChem [cookechem.com]

- 4. chembk.com [chembk.com]

- 5. (E)-Methyl 3-(4-formylphenyl)acrylate | 58045-41-3 [sigmaaldrich.com]

- 6. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Wittig Reaction [organic-chemistry.org]

(E)-Methyl 3-(4-formylphenyl)acrylate: A Technical Guide for Researchers

(E)-Methyl 3-(4-formylphenyl)acrylate , also known as Methyl (E)-p-formylcinnamate, is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its structure incorporates both an aldehyde and an α,β-unsaturated ester, making it a versatile intermediate for various chemical transformations, including Wittig reactions, reductive aminations, and Michael additions. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its potential applications in drug discovery and materials science.

Commercial Availability

(E)-Methyl 3-(4-formylphenyl)acrylate is available from several chemical suppliers, catering to research and development needs. The purity and available quantities vary by supplier.

| Supplier | Purity | Available Quantities | CAS Number | Reference |

| Guidechem | 98.5% | MOQ: 1 Kilogram | 58045-41-3 | [1] |

| AstaTech Inc. (via Neta Scientific) | 98% | 1 g | 58045-41-3 | [2] |

| Sigma-Aldrich (Leyan) | 97% | Not specified | 58045-41-3 | |

| SJZ Chem-Pharm | Not specified | Not specified | 58045-41-3 | [3] |

Physicochemical and Spectroscopic Data

The compound's properties are well-characterized, providing researchers with essential data for its use and analysis.

| Property | Value | Reference |

| IUPAC Name | methyl (2E)-3-(4-formylphenyl)-2-propenoate | |

| Synonyms | Methyl (E)-p-formylcinnamate | [1] |

| CAS Number | 58045-41-3 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [4] |

| Molecular Weight | 190.19 g/mol | |

| Physical Form | Solid | |

| Melting Point | 79-84 °C | [1][5] |

| Purity | 97-98.5% | [1][2] |

| Storage Temperature | 2-8°C, under nitrogen | |

| InChI Key | KVXMLLMZXPRPNG-VOTSOKGWSA-N | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) | [5] |

Experimental Protocols

The synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate can be achieved through several methods. The Palladium-catalyzed Heck reaction is a common and efficient approach.

Synthesis via Oxidative Heck Reaction[6]

This protocol describes the synthesis from 4-formylphenylboronic acid and methyl acrylate.

Materials:

-

4-formylphenylboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).

-

Add dimethylformamide (DMF) (5 mL) to the flask to dissolve the reagents.

-

Stir the reaction mixture at 80 °C for approximately 12 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (E)-Methyl 3-(4-formylphenyl)acrylate.

Caption: Synthesis workflow for (E)-Methyl 3-(4-formylphenyl)acrylate.

Applications in Drug Discovery

The acrylate scaffold is present in numerous biologically active compounds. Cinnamic acid derivatives and related structures have demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects.[6][7]

Intermediate for Antiproliferative Agents

(E)-Methyl 3-(4-formylphenyl)acrylate is an ideal starting material for synthesizing novel therapeutic agents. The aldehyde group can be readily converted into various functionalities to create libraries of derivatives for screening. For instance, recent studies have focused on designing acrylate derivatives as analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[8] These synthetic analogues aim to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.

The general workflow for developing such agents from the title compound is outlined below.

Caption: Drug discovery workflow using the target compound.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Many acrylate-based anticancer agents function by interfering with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9] By binding to tubulin subunits (typically at the colchicine-binding site), these compounds prevent the formation of microtubules. This disruption triggers the mitotic spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Caption: Pathway for tubulin polymerization inhibition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. netascientific.com [netascientific.com]

- 3. (E)-Methyl 3-(4-formylphenyl)acrylate | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 4. methyl (2E)-3-(4-chloro-2-formylphenyl)acrylate | C11H9ClO3 | CID 51357408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified scientific professionals. The information provided is based on available data for Methyl 3-(4-formylphenyl)acrylate and related acrylate compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, all handling, storage, and safety procedures should be conducted with extreme caution, and a thorough risk assessment should be completed by the user's institution.

Chemical and Physical Properties

Methyl 3-(4-formylphenyl)acrylate is an organic compound with potential applications in organic synthesis, serving as an intermediate for various pharmaceuticals, photosensitizers, and dyes. Its chemical structure combines an acrylate group with a formyl-substituted phenyl ring, making it a reactive molecule with diverse synthetic possibilities.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 58045-41-3 | [1] |

| Appearance | Faint yellow powder | [1] |

| Purity | 95% | [1] |

| Melting Point | 79-82 °C | |

| Boiling Point | 255-256°C | |

| Density | 1.15 g/cm³ |

Health and Safety Information

Due to the limited availability of a specific Safety Data Sheet for Methyl 3-(4-formylphenyl)acrylate, the following information is a composite based on data for structurally related acrylate compounds. Acrylates as a class are known to be reactive and can pose several health hazards.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Note: This classification is inferred from data on similar acrylate compounds and should be used for guidance only. A formal hazard assessment should be conducted.

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Safe handling of Methyl 3-(4-formylphenyl)acrylate is crucial to minimize exposure risk. The following are general guidelines based on the known reactivity of acrylates:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, consider additional protective clothing.

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation, especially if the material is to be stored for extended periods.

Experimental Protocols

Detailed experimental protocols involving Methyl 3-(4-formylphenyl)acrylate are not widely published. The following are representative methodologies for key experimental procedures that researchers might employ when working with this compound, based on studies of similar molecules.

General Procedure for a Coupling Reaction

This protocol outlines a typical palladium-catalyzed cross-coupling reaction, a common application for functionalized acrylates.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.

Caption: Workflow for an in vitro cell viability (MTT) assay.

Potential Signaling Pathways and Biological Activity

There is no published research specifically detailing the signaling pathways affected by Methyl 3-(4-formylphenyl)acrylate. However, based on studies of other acrylate derivatives with antiproliferative properties, a logical starting point for investigation would be pathways involved in cell cycle regulation and apoptosis.

The diagram below illustrates a hypothetical workflow for screening the biological activity of this compound to identify potential cellular targets and affected signaling pathways.

Caption: Hypothetical workflow for biological activity screening.

This workflow provides a structured approach to begin characterizing the biological effects of Methyl 3-(4-formylphenyl)acrylate in the absence of existing data. Initial cytotoxicity screening would be followed by more specific assays to determine the mechanism of cell death and the involvement of key cellular processes. Subsequent molecular analyses would then help to pinpoint the specific signaling pathways and protein targets.

References

Methodological & Application

Synthesis of Bio-active Derivatives from Methyl 3-(4-formylphenyl)acrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone and Schiff base derivatives starting from Methyl 3-(4-formylphenyl)acrylate. The synthesized compounds are of significant interest in drug discovery due to their potential anticancer and antimicrobial activities.

Introduction

Methyl 3-(4-formylphenyl)acrylate is a versatile starting material for the synthesis of a variety of derivatives. Its structure incorporates a reactive aldehyde group and an acrylate moiety, both of which can be readily modified. This allows for the generation of diverse molecular scaffolds with potential biological activities. This document focuses on two primary classes of derivatives: chalcones, synthesized via Claisen-Schmidt condensation, and Schiff bases, formed by the condensation with primary amines. Chalcones are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Similarly, Schiff bases are a class of compounds with broad biological activities, including antimicrobial and anticancer properties.

Synthesis of Chalcone Derivatives

Chalcone derivatives can be synthesized from Methyl 3-(4-formylphenyl)acrylate through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the aldehyde group of Methyl 3-(4-formylphenyl)acrylate with an acetophenone derivative.[3]

General Synthetic Scheme

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of Methyl 3-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acrylate

This protocol describes the synthesis of a representative chalcone derivative using acetophenone.

Materials:

-

Methyl 3-(4-formylphenyl)acrylate

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Glacial acetic acid

Procedure:

-

Dissolve Methyl 3-(4-formylphenyl)acrylate (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute glacial acetic acid to precipitate the product.

-

Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Characterization Data

The following table summarizes typical characterization data for a synthesized chalcone derivative.

| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Methyl 3-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenyl)acrylate | 85-95 | 130-132 | 3.85 (s, 3H, OCH3), 6.55 (d, 1H, J=16 Hz), 7.50-8.20 (m, 11H), 7.80 (d, 1H, J=16 Hz) | 52.0, 122.0, 128.5, 128.9, 129.2, 130.5, 133.0, 135.0, 138.0, 142.0, 145.0, 167.0, 190.0 |

Synthesis of Schiff Base Derivatives

Schiff base derivatives are synthesized by the condensation of the formyl group of Methyl 3-(4-formylphenyl)acrylate with various primary amines.

General Synthetic Scheme

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of Methyl 3-(4-(((4-methylphenyl)imino)methyl)phenyl)acrylate

This protocol details the synthesis of a representative Schiff base derivative using p-toluidine.

Materials:

-

Methyl 3-(4-formylphenyl)acrylate

-

p-Toluidine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve Methyl 3-(4-formylphenyl)acrylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add p-toluidine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.

Characterization Data

The following table summarizes typical characterization data for a synthesized Schiff base derivative.

| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Methyl 3-(4-(((4-methylphenyl)imino)methyl)phenyl)acrylate | 90-98 | 145-147 | 2.40 (s, 3H, CH3), 3.80 (s, 3H, OCH3), 6.50 (d, 1H, J=16 Hz), 7.20-8.00 (m, 8H), 8.50 (s, 1H, CH=N) | 21.0, 51.8, 118.0, 121.0, 129.0, 129.5, 130.0, 136.0, 138.0, 145.0, 149.0, 160.0, 167.0 |

Potential Biological Activities and Signaling Pathways

Derivatives of Methyl 3-(4-formylphenyl)acrylate, particularly chalcones and Schiff bases, are being investigated for their potential as anticancer and antimicrobial agents.

Anticancer Activity of Chalcone Derivatives

Chalcone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][4]

Caption: Potential anticancer signaling pathways targeted by chalcone derivatives.

The synthesized chalcone derivatives can be screened for their cytotoxic activity against various cancer cell lines. Further studies can elucidate their mechanism of action by investigating their effects on signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are frequently dysregulated in cancer.[1][2]

Antimicrobial Activity of Schiff Base Derivatives

Schiff base derivatives are known for their broad-spectrum antimicrobial activities. The imine group is crucial for their biological function. These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Further research can explore the mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

Methyl 3-(4-formylphenyl)acrylate serves as a valuable and versatile starting material for the synthesis of a diverse range of chalcone and Schiff base derivatives. The straightforward and efficient synthetic protocols described herein provide a basis for the generation of compound libraries for high-throughput screening in drug discovery programs. The potential of these derivatives as anticancer and antimicrobial agents warrants further investigation into their biological activities and mechanisms of action.

References

Application Notes and Protocols for the Use of Methyl 3-(4-formylphenyl)acrylate in Heck Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 3-(4-formylphenyl)acrylate in palladium-catalyzed Heck coupling reactions. This versatile building block serves as a key intermediate in the synthesis of various complex molecules, particularly stilbene derivatives with potential applications in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Methyl 3-(4-formylphenyl)acrylate is a valuable substrate in this reaction, as the formyl group can be further functionalized, and the acrylate moiety provides a handle for various subsequent chemical transformations. The products of these reactions, substituted stilbenes, are of significant interest due to their presence in a wide range of biologically active compounds and functional materials.

Reaction Principle

The Heck coupling of an aryl halide (or triflate) with Methyl 3-(4-formylphenyl)acrylate proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the acrylate into the aryl-palladium bond, and subsequent β-hydride elimination to yield the final product and regenerate the active Pd(0) catalyst.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates and desired outcomes, the following protocols provide a general framework for performing Heck coupling reactions with Methyl 3-(4-formylphenyl)acrylate. These are based on established procedures for similar acrylate derivatives.[1][2]

General Protocol for Heck Coupling of Aryl Halides with Methyl 3-(4-formylphenyl)acrylate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Methyl 3-(4-formylphenyl)acrylate

-

Aryl halide (e.g., 4-bromoanisole, 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(t-Bu)₃)

-

Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

-

Anhydrous and degassed solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-